2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
Its structure combines a bicyclic thieno[2,3-d]pyrimidin-4-one core fused with a cycloheptane ring, substituted at the 2-position by a thioether-linked benzodioxole moiety and at the 3-position by a phenyl group. This molecular architecture enhances its ability to interact with biological targets such as kinases or DNA, though specific target data for this compound remains unelucidated in the provided evidence .
Key structural features:
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c29-19(16-11-12-20-21(13-16)32-15-31-20)14-33-26-27-24-23(18-9-5-2-6-10-22(18)34-24)25(30)28(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-13H,2,5-6,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZOWPMDJOZSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available studies and data.
The molecular formula for the compound is , with a molecular weight of approximately 476.57 g/mol. The compound features a benzo[d][1,3]dioxol moiety, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxol structures. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.
Table 1: Anticancer Activity of Related Compounds
The above data indicates that certain derivatives exhibit lower IC50 values than doxorubicin (a standard chemotherapy drug), suggesting they may be more effective or have fewer side effects.
The mechanisms by which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins like Bax and Bcl-2.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| EGFR Inhibition | Blocks signaling pathways that promote cell division. |
| Apoptosis Induction | Triggers programmed cell death in cancer cells. |
Case Studies
In a notable study published by Elsevier, researchers synthesized several thiourea derivatives containing benzo[d][1,3]dioxol moieties and evaluated their cytotoxicity using the SRB assay. The results indicated that most compounds demonstrated significant antitumor activity without cytotoxic effects on normal cell lines ( ).
Another research effort focused on the structure–activity relationship (SAR) of similar compounds. It was found that modifications to the phenyl group and the introduction of sulfur-containing moieties significantly influenced biological activity ( ).
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[2,3-d]pyrimidin-4(3H)-ones
The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Thioether vs. Chloro Substituents : Thioether-linked groups (as in the target compound) improve redox-modulating capacity compared to chloro substituents, which primarily enhance electrophilicity .
- Benzodioxole vs. Furyl : The benzodioxole group in the target compound offers greater metabolic resistance compared to furan, which is prone to oxidative degradation .
Bioactivity and Cytotoxicity Trends
- Antitumor Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the 3-phenyl position show enhanced cytotoxicity in MCF-7 and A549 cell lines .
- Selectivity : Compounds with bulky substituents (e.g., cycloheptane fusion) demonstrate reduced off-target effects compared to simpler alkylthio derivatives .
- Synergy with Thioether Linkages : Thioether-containing analogs in this class exhibit synergistic inhibition of EGFR and VEGFR-2 kinases, suggesting a dual mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
